INCB054329 Racemate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

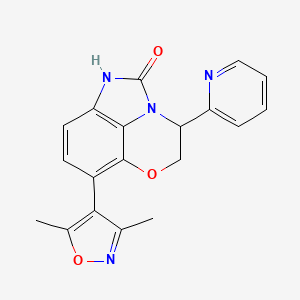

C19H16N4O3 |

|---|---|

Peso molecular |

348.4 g/mol |

Nombre IUPAC |

7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |

InChI |

InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24) |

Clave InChI |

XYLPKCDRAAYATL-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5 |

Origen del producto |

United States |

Foundational & Exploratory

INCB054329: An In-Depth Technical Guide on its Mechanism of Action in Hematologic Malignancies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INCB054329 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with demonstrated preclinical activity in various models of hematologic malignancies.[1][2][3][4] This technical guide elucidates the core mechanism of action of INCB054329, focusing on its role as an epigenetic modulator in cancers of the blood and bone marrow. It is crucial to distinguish INCB054329 from Pemigatinib (INCB054828), a selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitor, as the two have distinct molecular targets and mechanisms of action. This document will focus exclusively on the well-documented role of INCB054329 as a BET inhibitor.

Core Mechanism of Action: BET Inhibition

INCB054329 functions by reversibly binding to the acetyl-lysine recognition pockets of the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4.[3] BET proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription. By binding to acetylated histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

In many hematologic malignancies, there is a dysregulation of transcriptional programs that drive cellular proliferation and survival. A key oncogene frequently implicated is MYC. BET proteins are essential for the transcription of MYC and its target genes.

By competitively inhibiting the binding of BET proteins to acetylated histones, INCB054329 effectively displaces them from chromatin. This leads to the suppression of transcription of key oncogenes, including MYC, as well as other genes involved in cell cycle progression and apoptosis, such as BCL-2. The downstream effects of this targeted gene suppression are the inhibition of tumor cell growth, induction of cell cycle arrest (primarily in the G1 phase), and apoptosis.

Signaling Pathways Modulated by INCB054329

The primary signaling pathway disrupted by INCB054329 is the transcriptional regulation of oncogenes. The mechanism is not a direct inhibition of a kinase cascade, but rather an upstream modulation of gene expression.

In addition to the direct impact on MYC, preclinical studies in multiple myeloma have shown that INCB054329 can also suppress the expression of other critical oncogenes like FGFR3 and NSD2/MMSET/WHSC1 in cell lines with the t(4;14) rearrangement. Furthermore, INCB054329 has been shown to downregulate the Interleukin-6 receptor (IL6R), thereby inhibiting the IL-6/JAK/STAT signaling pathway, which is crucial for myeloma cell growth and survival.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and pharmacokinetic properties of INCB054329.

Table 1: In Vitro Inhibitory Activity of INCB054329 against BET Bromodomains

| Target | IC50 (nM) |

| BRD2-BD1 | 44 |

| BRD2-BD2 | 5 |

| BRD3-BD1 | 9 |

| BRD3-BD2 | 1 |

| BRD4-BD1 | 28 |

| BRD4-BD2 | 3 |

| BRDT-BD1 | 119 |

| BRDT-BD2 | 63 |

| Data sourced from technical datasheets. |

Table 2: Growth Inhibition (GI50) of INCB054329 in Hematologic Cancer Cell Lines

| Cell Line Type | Median GI50 (nM) | Range (nM) |

| Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma (Panel of 32) | 152 | 26 - 5000 |

| Data sourced from in vitro studies. |

Table 3: Pharmacokinetic Parameters of INCB054329 in Humans

| Parameter | Value |

| Mean Terminal Elimination Half-life (t1/2) | ~2.24 hours |

| Data from a Phase 1/2 clinical trial in patients with advanced malignancies. |

Experimental Protocols

In Vitro BET Bromodomain Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of INCB054329 against individual BET bromodomains.

Methodology:

-

Protein Expression and Purification: Recombinant human BET bromodomain proteins (BRD2, BRD3, BRD4, BRDT) are expressed in a suitable system (e.g., E. coli) and purified.

-

Assay Principle: A competitive binding assay is utilized, often employing a fluorescently labeled ligand that binds to the acetyl-lysine binding pocket of the bromodomain.

-

Procedure:

-

A fixed concentration of the recombinant BET bromodomain protein and the fluorescent ligand are incubated in a microplate.

-

Increasing concentrations of INCB054329 are added to the wells.

-

The plate is incubated to allow binding to reach equilibrium.

-

The degree of fluorescence polarization or a similar detection method is used to measure the displacement of the fluorescent ligand by INCB054329.

-

-

Data Analysis: The data are plotted as the percentage of inhibition versus the log concentration of INCB054329. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.

Cell Growth Inhibition Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of INCB054329 in hematologic cancer cell lines.

Methodology:

-

Cell Culture: Hematologic cancer cell lines are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density.

-

After allowing the cells to adhere (if applicable) or stabilize, they are treated with a range of concentrations of INCB054329.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the sulforhodamine B (SRB) assay or a resazurin-based assay.

-

Data Analysis: The absorbance or fluorescence values are normalized to untreated controls. The GI50 value is calculated by plotting the percentage of growth inhibition against the log concentration of INCB054329 and fitting a dose-response curve.

Conclusion

INCB054329 is a selective BET inhibitor that acts as an epigenetic modulator, primarily by suppressing the transcription of the MYC oncogene and other genes critical for the proliferation and survival of hematologic cancer cells. Its mechanism of action is distinct from kinase inhibitors. The preclinical data demonstrate potent in vitro activity and in vivo efficacy in models of various hematologic malignancies. Clinical trials have been conducted to evaluate its safety and efficacy in patients with advanced cancers. Further research and clinical development are necessary to fully define the therapeutic potential of INCB054329 in the treatment of hematologic malignancies.

References

INCB054329 Racemate's Effect on c-MYC Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated preclinical activity in various hematologic and solid tumor models.[1][2] BET proteins are epigenetic "readers" that play a critical role in the transcriptional regulation of key oncogenes, including the master regulator of cell proliferation, c-MYC.[3] Dysregulation of c-MYC is a hallmark of numerous human cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of INCB054329 on c-MYC expression, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: BET Inhibition and c-MYC Transcriptional Repression

INCB054329 exerts its effect on c-MYC expression through the inhibition of BET proteins, primarily BRD4. BET proteins bind to acetylated lysine residues on histone tails, recruiting the transcriptional machinery to specific gene promoters and enhancers. In many cancers, BRD4 is critically involved in maintaining the high levels of c-MYC transcription necessary for tumor growth and survival.

By competitively binding to the acetyl-lysine binding pockets of BET proteins, INCB054329 displaces them from chromatin, leading to the suppression of target gene expression.[3] This displacement specifically at the MYC locus results in a rapid and potent downregulation of MYC transcription.[3]

Signaling Pathway

The signaling pathway illustrating the mechanism of action of INCB054329 on c-MYC expression is depicted below.

Quantitative Data on c-MYC Expression

Preclinical studies have demonstrated the dose-dependent effect of INCB054329 on c-MYC expression in various cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Growth Inhibition of Hematologic Cancer Cell Lines by INCB054329

| Cell Line | Cancer Type | GI₅₀ (nM) |

| Multiple Myeloma & Lymphoma Lines | Various Hematologic Malignancies | 26 - 5000 |

GI₅₀ represents the concentration of INCB054329 that causes a 50% reduction in cell growth.

Table 2: In Vivo Pharmacodynamic Effect of INCB054329 on c-MYC Expression

| Parameter | Value (nmol/L) |

| In Vivo IC₅₀ for c-MYC Suppression | 66 |

| Plasma Concentration for Max c-MYC Reduction | 399 |

These values were determined in a subcutaneous xenograft tumor model.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of INCB054329 on c-MYC expression.

Western Blot Analysis of c-MYC Protein Levels

Objective: To quantify the change in c-MYC protein expression following treatment with INCB054329.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., multiple myeloma or lymphoma cell lines) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-range of INCB054329 (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

Protein Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Gel Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against c-MYC (e.g., clone 9E10) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the c-MYC band intensity to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Levels

Objective: To measure the change in MYC gene expression at the mRNA level after INCB054329 treatment.

Protocol:

-

Cell Culture and Treatment: Treat cells with INCB054329 as described for the Western blot protocol.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB).

-

Perform the qRT-PCR using a real-time PCR system.

-

-

Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion

INCB054329 racemate is a potent BET inhibitor that effectively downregulates c-MYC expression at the transcriptional level. This mechanism of action underlies its antiproliferative effects in various cancer models, particularly those dependent on c-MYC signaling. The provided quantitative data and experimental protocols offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of INCB054329 and other BET inhibitors in c-MYC-driven malignancies.

References

INCB054329: An In-depth Technical Guide to its In Vitro Anti-proliferative Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB054329 is a potent and structurally distinct small-molecule inhibitor of the Bromodomain and Extraterminal (BET) family of proteins.[1][2] These proteins are key epigenetic regulators of gene transcription, and their inhibition has emerged as a promising therapeutic strategy in oncology.[3][4] This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of INCB054329, detailing its mechanism of action, quantitative potency across a range of cancer cell lines, and the experimental protocols utilized for its characterization.

Mechanism of Action: BET Inhibition

INCB054329 functions by competitively binding to the acetyl-lysine recognition pockets, known as bromodomains, of BET proteins, particularly BRD4.[5] This action displaces BRD4 from chromatin, preventing its interaction with acetylated histones and transcription factors. The consequence is a downstream transcriptional repression of key oncogenes, most notably c-MYC, which is a master regulator of cell proliferation, growth, and metabolism. The inhibition of c-MYC transcription is a primary driver of the anti-proliferative effects of INCB054329.

In specific cancer contexts, such as multiple myeloma, INCB054329 has also been shown to suppress other critical signaling pathways. For instance, in t(4;14)-rearranged multiple myeloma cell lines, it decreases the expression of the oncogenes FGFR3 and NSD2/MMSET/WHSC1. Furthermore, it can suppress the interleukin-6 (IL-6) Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway by reducing the expression of the IL-6 receptor.

Data Presentation: In Vitro Anti-proliferative Activity

INCB054329 has demonstrated broad anti-proliferative activity across a panel of hematologic cancer cell lines. The 50% growth inhibition (GI50) values from a 72-hour in vitro study are summarized in the table below.

| Cell Line | Cancer Type | GI50 (nM) |

| MM.1S | Multiple Myeloma | 26 |

| MM.1R | Multiple Myeloma | 33 |

| KMS-12-BM | Multiple Myeloma | 41 |

| OPM-2 | Multiple Myeloma | 50 |

| MOLP-8 | Multiple Myeloma | 58 |

| NCI-H929 | Multiple Myeloma | 65 |

| KMS-11 | Multiple Myeloma | 75 |

| U266B1 | Multiple Myeloma | 89 |

| RPMI-8226 | Multiple Myeloma | 105 |

| LP-1 | Multiple Myeloma | 121 |

| AMO-1 | Multiple Myeloma | 145 |

| KMS-28-PE | Multiple Myeloma | 152 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 168 |

| Jurkat | Acute Lymphoblastic Leukemia | 189 |

| RS4;11 | Acute Lymphoblastic Leukemia | 211 |

| SEM | Acute Lymphoblastic Leukemia | 235 |

| Pfeiffer | Diffuse Large B-cell Lymphoma | 258 |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 281 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 305 |

| Toledo | Diffuse Large B-cell Lymphoma | 331 |

| OCI-Ly3 | Diffuse Large B-cell Lymphoma | 358 |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma | 387 |

| U-937 | Histiocytic Lymphoma | 415 |

| THP-1 | Acute Monocytic Leukemia | 446 |

| MV-4-11 | Acute Myeloid Leukemia | 478 |

| MOLM-13 | Acute Myeloid Leukemia | 512 |

| HL-60 | Acute Promyelocytic Leukemia | 548 |

| K562 | Chronic Myeloid Leukemia | 585 |

| HEL 92.1.7 | Erythroleukemia | 623 |

| SET-2 | Megakaryoblastic Leukemia | 662 |

| NOMO-1 | Acute Myeloid Leukemia | 701 |

| Kasumi-1 | Acute Myeloid Leukemia | >5000 |

Data sourced from the supplementary materials of Stubbs et al., 2019, Clinical Cancer Research.

Experimental Protocols

Cell Viability Assay

The anti-proliferative activity of INCB054329 was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Cell Seeding: Hematologic cancer cell lines were seeded in 96-well opaque-walled plates at an appropriate density in their respective growth media.

-

Compound Treatment: Cells were treated with a serial dilution of INCB054329 or vehicle control (0.1% DMSO).

-

Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure: After incubation, the plates and CellTiter-Glo® reagent were equilibrated to room temperature. An equal volume of CellTiter-Glo® reagent was added to each well.

-

Luminescence Reading: The plates were mixed on an orbital shaker for 2 minutes to induce cell lysis and the luminescent signal was allowed to stabilize for 10 minutes. Luminescence was recorded using a plate reader.

-

Data Analysis: The GI50 values, the concentration of the compound that inhibits cell growth by 50%, were calculated from the dose-response curves.

Western Blotting

Western blotting was performed to assess the effect of INCB054329 on the protein levels of key signaling molecules.

-

Cell Lysis: Cells were treated with INCB054329 or vehicle control for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., c-MYC, p-STAT3, STAT3, FGFR3, Actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Mandatory Visualizations

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

INCB054329 Racemate: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, key epigenetic readers that regulate gene transcription. This technical guide provides an in-depth overview of INCB054329 racemate, focusing on its mechanism of action, its role in epigenetic regulation, and its therapeutic potential. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways modulated by this compound. While INCB054329 is offered as a racemate, public domain data on the differential activity of its constituent enantiomers is currently unavailable. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of targeting epigenetic pathways with BET inhibitors.

Introduction to INCB054329 and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including histone acetylation, play a crucial role in normal cellular function and development. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical "readers" of these epigenetic marks. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to activate gene expression.

Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. This has led to the development of small molecule inhibitors that target the bromodomains of BET proteins, preventing their interaction with acetylated histones and subsequently downregulating the expression of key oncogenes and inflammatory mediators.

INCB054329 is a novel, potent inhibitor of the BET family of proteins. It is supplied as a racemate, a mixture containing equal amounts of two enantiomers. This guide will delve into the preclinical data available for this compound and its impact on epigenetic regulatory pathways.

Mechanism of Action

INCB054329 exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of BET proteins to chromatin, leading to the suppression of target gene transcription. A primary target of BET inhibitors is the MYC oncogene, which is a key driver of cell proliferation and is frequently overexpressed in a variety of human cancers. By inhibiting BET proteins, INCB054329 effectively downregulates MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data reported for INCB054329 in preclinical studies.

Table 1: In Vitro Potency of INCB054329

| Target | IC50 (nM) | Cell Line/Assay Condition |

| BRD4 (BD1) | 25 | Biochemical Assay |

| BRD4 (BD2) | 51 | Biochemical Assay |

| c-MYC expression | - | Downregulated in various cancer cell lines |

| Cell Growth (GI50) | ~100 | MM.1S (Multiple Myeloma) |

Note: Specific IC50 values can vary depending on the assay conditions. The data presented here are representative values from published studies.

Table 2: In Vivo Efficacy of INCB054329

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Multiple Myeloma Xenograft (MM.1S) | 50 mg/kg, oral, daily | Significant inhibition | [1](--INVALID-LINK--) |

| Ovarian Cancer Xenograft (OVCAR-3) | 25 mg/kg, oral, twice daily | Significant inhibition | [2](--INVALID-LINK--) |

Role in Epigenetic Regulation of Key Signaling Pathways

INCB054329 has been shown to modulate critical signaling pathways involved in cancer progression, primarily through its epigenetic regulatory mechanism.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. INCB054329 has been demonstrated to suppress the JAK/STAT pathway by downregulating the expression of the Interleukin-6 receptor (IL-6R).[1][3] This leads to reduced STAT3 phosphorylation and subsequent downregulation of STAT3 target genes involved in cell survival and proliferation.

Caption: INCB054329 inhibits BRD4, reducing IL-6R expression and suppressing JAK/STAT signaling.

Downregulation of Homologous Recombination

Homologous recombination (HR) is a major DNA double-strand break repair pathway that is often exploited by cancer cells to survive DNA-damaging therapies. INCB054329 has been shown to downregulate the expression of key HR proteins, including BRCA1 and RAD51.[2] This suppression of HR sensitizes cancer cells to PARP inhibitors, which are synthetic lethal to cells with deficient HR.

Caption: INCB054329 inhibits BRD4, downregulating BRCA1 and RAD51 to suppress homologous recombination.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the preclinical evaluation of INCB054329.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the occupancy of BRD4 at specific gene promoters.

Protocol Overview:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse cells and sonicate to shear chromatin into small fragments.

-

Immunoprecipitation: Incubate sheared chromatin with an antibody specific for BRD4 to pull down BRD4-bound DNA fragments.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR or sequencing to identify the genomic regions bound by BRD4.

Sulforhodamine B (SRB) Cell Viability Assay

Objective: To assess the effect of INCB054329 on cancer cell proliferation and viability.

Protocol Overview:

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of INCB054329 for a specified period (e.g., 72 hours).

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to total cellular protein.

-

Washing: Wash away unbound dye with acetic acid.

-

Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of INCB054329 in a living organism.

Protocol Overview:

-

Cell Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment Administration: Administer INCB054329 (e.g., orally) or vehicle control to the mice according to a predetermined schedule.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Caption: A general workflow for the preclinical evaluation of INCB054329.

The Racemate Question: Unanswered Questions and Future Directions

A significant aspect of INCB054329 is that it is supplied and has been studied as a racemate. Racemic drugs are mixtures of enantiomers, which are non-superimposable mirror images of each other. It is well-established that enantiomers can have different pharmacological and toxicological properties. However, to date, there is no publicly available data that characterizes the individual enantiomers of INCB054329.

Future research should focus on:

-

Chiral Separation and Characterization: Separating the individual enantiomers of INCB054329 and determining their absolute stereochemistry.

-

Differential Activity Studies: Evaluating the in vitro and in vivo activity of each enantiomer against BET bromodomains and in various cancer models.

-

Pharmacokinetic and Pharmacodynamic Profiling: Assessing the pharmacokinetic and pharmacodynamic properties of the individual enantiomers.

Understanding the contribution of each enantiomer to the overall activity and safety profile of this compound is crucial for its continued development and potential clinical application.

Conclusion

This compound is a promising BET inhibitor with demonstrated preclinical activity in various cancer models. Its ability to epigenetically regulate key oncogenic pathways, such as the JAK/STAT and homologous recombination pathways, provides a strong rationale for its therapeutic development. This technical guide has summarized the current knowledge on INCB054329, highlighting its mechanism of action, quantitative data, and effects on critical signaling networks. While the specific activities of its individual enantiomers remain to be elucidated, the existing data on the racemate underscore the potential of BET inhibition as a valuable strategy in cancer therapy. Further research into the stereochemistry and differential activity of INCB054329 will be instrumental in optimizing its therapeutic potential.

References

- 1. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

Pemigatinib (INCB054329): A Technical Overview of Early-Phase Clinical Data in Cholangiocarcinoma

This document provides a detailed analysis of the early-phase clinical trial data for pemigatinib (formerly INCB054329), a selective inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases. The primary focus is on the pivotal FIGHT-202 Phase 2 study, which evaluated the safety and efficacy of pemigatinib in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.

Core Mechanism of Action: FGFR Signaling

Pemigatinib exerts its therapeutic effect by targeting dysregulated FGFR signaling. In a subset of cholangiocarcinomas, chromosomal fusions or rearrangements involving FGFR2 lead to the expression of constitutively active FGFR2 fusion proteins. These fusion proteins drive oncogenic signaling pathways, promoting tumor cell proliferation, survival, and angiogenesis. Pemigatinib selectively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its phosphorylation and downstream signaling.

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of pemigatinib.

The FIGHT-202 Phase 2 Trial: Experimental Protocol

The FIGHT-202 study was a single-arm, open-label, multicenter, phase 2 trial designed to evaluate pemigatinib in patients with previously treated cholangiocarcinoma.

Study Design:

-

Patient Cohorts: Patients were enrolled into one of three cohorts based on their tumor's FGFR2 status:

-

Cohort A: FGFR2 fusions or rearrangements.

-

Cohort B: Other FGF/FGFR genetic alterations.

-

Cohort C: No FGF/FGFR genetic alterations.

-

-

Treatment Regimen: Patients received 13.5 mg of pemigatinib orally once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles. Treatment continued until disease progression or unacceptable toxicity.

-

Primary Endpoint: The primary endpoint was the objective response rate (ORR) in Cohort A, as assessed by an independent review committee.

-

Key Secondary Endpoints: Secondary endpoints included duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.

Inclusion and Exclusion Criteria:

-

Key Inclusion Criteria: Adults with histologically or cytologically confirmed, unresectable or metastatic cholangiocarcinoma who had experienced disease progression after at least one prior systemic therapy. Patients were required to have adequate organ function.

-

Key Exclusion Criteria: Prior treatment with a selective FGFR inhibitor, history of clinically significant ophthalmologic abnormalities (e.g., retinal pigment epithelial detachment), and untreated central nervous system metastases.

Figure 2: Experimental workflow of the FIGHT-202 clinical trial.

Quantitative Data Summary

The following tables summarize the key quantitative data from the FIGHT-202 trial, focusing on the cohort with FGFR2 fusions or rearrangements (Cohort A), which was the primary focus of the study.

Table 1: Baseline Demographics and Disease Characteristics (Cohort A, n=107)

| Characteristic | Value |

| Median Age, years (Range) | 56 (26-77) |

| Sex, n (%) | |

| Female | 65 (61%) |

| Male | 42 (39%) |

| Race, n (%) | |

| White | 60 (56%) |

| Asian | 34 (32%) |

| Other/Unknown | 13 (12%) |

| ECOG Performance Status, n (%) | |

| 0 | 49 (46%) |

| 1 | 58 (54%) |

| Primary Tumor Location, n (%) | |

| Intrahepatic | 107 (100%) |

| Number of Prior Therapies, n (%) | |

| 1 | 40 (37%) |

| 2 | 41 (38%) |

| ≥3 | 26 (24%) |

| Metastatic Disease, n (%) | 107 (100%) |

Data sourced from the FIGHT-202 study publication.

Table 2: Efficacy Outcomes (Cohort A, n=107)

| Endpoint | Value (95% CI) |

| Objective Response Rate (ORR), n (%) | 38 (35.5%) (26.5-45.4) |

| Complete Response (CR) | 3 (2.8%) |

| Partial Response (PR) | 35 (32.7%) |

| Stable Disease (SD) | 47 (43.9%) |

| Progressive Disease (PD) | 16 (15.0%) |

| Disease Control Rate (DCR), n (%) | 88 (82%) (73.3-89.0) |

| Median Duration of Response (DOR), months | 7.5 (5.7-14.5) |

| Median Progression-Free Survival (PFS), months | 6.9 (6.2-9.6) |

| Median Overall Survival (OS), months | 21.1 (14.8-not reached) |

Data based on independent central review as of the data cut-off date.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) (All Patients, n=146)

| Adverse Event (Any Grade) | Incidence (%) |

| Hyperphosphatemia | 60% |

| Alopecia | 49% |

| Diarrhea | 38% |

| Nail Toxicity | 38% |

| Fatigue | 36% |

| Nausea | 35% |

| Dysgeusia | 35% |

| Stomatitis | 35% |

| Dry Mouth | 34% |

| Decreased Appetite | 27% |

| Dry Skin | 26% |

| Palmar-Plantar Erythrodysesthesia | 23% |

| Arthralgia | 22% |

| Serous Retinal Detachment | 20% |

Hyperphosphatemia is an on-target effect of FGFR inhibition. Most events were grade 1 or 2 and were managed with diet, phosphate binders, or dose modifications.

Conclusion

The early-phase data from the FIGHT-202 trial demonstrate that pemigatinib (INCB054329) has substantial clinical activity and a manageable safety profile in patients with previously treated, advanced cholangiocarcinoma harboring FGFR2 fusions or rearrangements. The objective response rate of 35.5% and a median overall survival of 21.1 months in this heavily pretreated population are clinically meaningful. The primary adverse events, such as hyperphosphatemia, are consistent with the mechanism of action and were generally manageable. These findings established pemigatinib as a key therapeutic option for this specific molecularly defined patient population.

The Pharmacodynamics of INCB054329: A Technical Overview for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of INCB054329, a potent and structurally distinct small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways affected by this compound in cancer cell lines.

Core Mechanism of Action

INCB054329 functions as a competitive inhibitor by binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] This interaction prevents the recruitment of transcriptional machinery to chromatin, thereby disrupting the expression of key oncogenes and cell cycle regulators.[1][2] The primary downstream effect is the suppression of critical cancer-associated genes, including the proto-oncogene MYC, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[2][3]

Quantitative Potency and Activity

The inhibitory activity of INCB054329 has been quantified against various BET bromodomains and in a range of cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of INCB054329 against BET Bromodomains

| Target Bromodomain | IC50 (nM) |

| BRD2-BD1 | 44 |

| BRD2-BD2 | 5 |

| BRD3-BD1 | 9 |

| BRD3-BD2 | 1 |

| BRD4-BD1 | 28 |

| BRD4-BD2 | 3 |

| BRDT-BD1 | 119 |

| BRDT-BD2 | 63 |

| Data sourced from publicly available information. |

Table 2: Anti-proliferative Activity (GI50) of INCB054329 in Hematologic Cancer Cell Lines

| Cancer Type | Number of Cell Lines | Median GI50 (nM) | GI50 Range (nM) |

| Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma | 32 | 152 | 26 - 5000 |

| GI50 (50% growth inhibition) was determined after 72 hours of treatment. |

Key Pharmacodynamic Effects in Cancer Cell Lines

Treatment with INCB054329 elicits several key pharmacodynamic responses in cancer cells:

-

Cell Cycle Arrest: The compound induces a concentration-dependent accumulation of cells in the G1 phase of the cell cycle. In acute myeloid leukemia (AML) cells, INCB054329 has been shown to cause accumulation in the G0/G1 phase.

-

Apoptosis Induction: INCB054329 promotes apoptosis in various hematologic cancer cell lines, including those from AML and lymphoma, which is consistent with the increased expression of pro-apoptotic regulators.

-

MYC Suppression: A hallmark of BET inhibitor activity, INCB054329 effectively suppresses the expression of the c-MYC oncogene both in vitro and in vivo.

-

Modulation of JAK/STAT Signaling: In multiple myeloma cell lines, INCB054329 displaces BRD4 from the promoter of the Interleukin-6 receptor (IL6R), leading to its reduced expression and diminished STAT3 signaling.

-

Inhibition of Homologous Recombination: In ovarian cancer cell lines, INCB054329 has been shown to reduce the expression of key homologous recombination (HR) components like BRCA1 and RAD51, thereby impairing HR efficiency.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by INCB054329.

Caption: Mechanism of INCB054329 Action.

Caption: INCB054329 and JAK/STAT Signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies and represent standard laboratory practices.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Workflow Diagram:

Caption: Cell Viability Assay Workflow.

Methodology:

-

Cell Seeding: Seed cancer cell lines in 96-well opaque-walled plates at a predetermined optimal density.

-

Incubation: Incubate the plates for 24 hours to allow for cell adherence and recovery.

-

Treatment: Treat the cells with a serial dilution of INCB054329 or a DMSO control (typically 0.1%).

-

Incubation: Incubate the treated plates for 72 hours under standard cell culture conditions.

-

Reagent Addition: Equilibrate the plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to room temperature. Add the reagent to each well according to the manufacturer's protocol.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Analysis: Calculate the GI50 values by fitting the data to a four-parameter logistic curve.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample of cell lysate. This protocol outlines the general steps for assessing changes in protein levels (e.g., c-MYC, pSTAT3, BRCA1) following treatment with INCB054329.

Methodology:

-

Sample Preparation: Treat cells with INCB054329 or DMSO for the desired time. Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a semi-dry or tank transfer system.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-c-MYC, anti-pSTAT3, anti-BRCA1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 6.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using X-ray film or a digital imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin) to determine relative protein expression levels.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects one of the early events of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Methodology:

-

Cell Treatment: Treat cells with INCB054329 or a vehicle control for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., FITC or APC) and a viability dye (e.g., Propidium Iodide or 7-AAD) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells by flow cytometry.

-

Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

This guide provides a foundational understanding of the pharmacodynamics of INCB054329. For further details, researchers are encouraged to consult the primary literature cited herein.

References

Methodological & Application

Application Notes and Protocols for INCB054329 Racemate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB054329 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription.[1][2][3] By binding to the bromodomains of BET proteins, INCB054329 prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the expression of critical oncogenes such as c-MYC.[2] This activity leads to cell cycle arrest and apoptosis in various cancer cells, particularly those of hematologic origin.[4] These application notes provide detailed protocols for utilizing INCB054329 racemate in cell culture experiments to assess its anti-proliferative and pro-apoptotic effects.

Data Presentation

In Vitro Activity of INCB054329

The following tables summarize the inhibitory activity of INCB054329 against BET bromodomains and its growth inhibitory effect on a panel of hematologic cancer cell lines.

Table 1: INCB054329 IC50 Values for BET Bromodomains

| Bromodomain | IC50 (nM) |

| BRD2-BD1 | 44 |

| BRD2-BD2 | 5 |

| BRD3-BD1 | 9 |

| BRD3-BD2 | 1 |

| BRD4-BD1 | 28 |

| BRD4-BD2 | 3 |

| BRDT-BD1 | 119 |

| BRDT-BD2 | 63 |

Data sourced from publicly available information.

Table 2: INCB054329 Growth Inhibition (GI50) in Hematologic Cancer Cell Lines

| Cell Line Histology | GI50 Range (nM) | Median GI50 (nM) |

| Acute Myeloid Leukemia (AML) | 26 - 5000 | 152 |

| Non-Hodgkin Lymphoma (NHL) | 26 - 5000 | 152 |

| Multiple Myeloma (MM) | 26 - 5000 | 152 |

Results are based on a 72-hour incubation period. The median GI50 value is for a panel of 32 hematologic cancer cell lines.

Signaling Pathway

INCB054329 primarily exerts its effects by inhibiting BET proteins, leading to the downregulation of key oncogenic signaling pathways. One of the critical pathways affected is the c-MYC signaling cascade. Additionally, in multiple myeloma, INCB054329 has been shown to suppress the IL-6/JAK/STAT signaling pathway.

Caption: INCB054329 Mechanism of Action.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol outlines the steps to determine the effect of INCB054329 on the viability of cancer cell lines using a colorimetric assay such as Sulforhodamine B (SRB).

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell lines of interest (e.g., hematologic cancer cell lines)

-

Appropriate cell culture medium and supplements

-

Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Seed cells into 96-well plates at a predetermined optimal density.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of INCB054329 in DMSO. A concentration of 70 mg/mL (200.94 mM) in fresh DMSO is suggested.

-

Perform serial dilutions of the INCB054329 stock solution in cell culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of INCB054329 or vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Fixation and Staining:

-

Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.

-

Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Data Acquisition:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.

-

Determine the GI50 value, the concentration of INCB054329 that causes 50% inhibition of cell growth.

-

Caption: Cell Viability Assay Workflow.

Protocol 2: Cell Cycle Analysis

This protocol describes how to analyze the cell cycle distribution of cancer cells treated with INCB054329 using propidium iodide (PI) staining and flow cytometry. Treatment with INCB054329 has been shown to cause an accumulation of cells in the G1 phase.

Materials:

-

This compound

-

DMSO

-

Cancer cell lines

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of INCB054329 or vehicle control for 24 to 48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Caption: Cell Cycle Analysis Workflow.

Protocol 3: Apoptosis Assay

This protocol details the detection of apoptosis in cancer cells treated with INCB054329 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. INCB054329 is known to induce apoptosis in sensitive cell lines.

Materials:

-

This compound

-

DMSO

-

Cancer cell lines

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and incubate overnight.

-

Treat cells with desired concentrations of INCB054329 or vehicle control for a specified time (e.g., 48-72 hours).

-

-

Cell Harvesting:

-

Collect both floating and adherent cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

-

Data Analysis:

-

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

-

Quantify the percentage of apoptotic cells.

-

Caption: Apoptosis Assay Workflow.

References

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the Preparation of INCB054329 Racemate Stock Solution

Introduction

INCB054329 is a potent and structurally distinct inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] It has been shown to inhibit the binding of BRD2, BRD3, and BRD4 to acetylated histones, leading to the suppression of key oncogenes like c-MYC and inducing apoptosis in various hematologic cancer cell lines.[1][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream biological assays. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.

Physicochemical Properties and Storage

A summary of the key quantitative data for this compound is provided below. Proper storage is crucial to maintain the stability and activity of the compound.

| Property | Value |

| CAS Number | 1628607-62-4[4] |

| Molecular Formula | C₁₉H₁₆N₄O₃ |

| Molecular Weight | 348.36 g/mol |

| Appearance | Light yellow to yellow solid |

| Solubility in DMSO | ≥ 62.5 mg/mL (179.41 mM) |

| Storage (Solid) | Store at -20°C for up to 3 years or at 4°C for up to 2 years. |

| Storage (Solution) | Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)

-

Pipette tips

Equipment

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator (optional)

-

Calibrated pipettes

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

INCB054329 is a potent bioactive compound. Standard laboratory safety procedures should be followed. Wear appropriate PPE at all times. Handle the compound in a well-ventilated area or a chemical fume hood.

Workflow for Stock Solution Preparation

Caption: A flowchart illustrating the key steps for preparing the this compound stock solution.

Procedure

-

Preparation:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact the solubility of the compound.

-

-

Weighing the Compound:

-

On an analytical balance, carefully weigh out a precise amount of the this compound powder (e.g., 1 mg) and place it into a sterile microcentrifuge tube.

-

-

Calculating Solvent Volume:

-

Calculate the volume of DMSO required to achieve the desired concentration (e.g., 10 mM).

-

Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Example Calculation for 1 mg of INCB054329 to make a 10 mM solution:

-

Mass = 0.001 g

-

Concentration = 0.010 mol/L

-

Molecular Weight = 348.36 g/mol

-

Volume (L) = 0.001 g / (0.010 mol/L * 348.36 g/mol ) = 0.00028706 L

-

Volume (µL) = 287.1 µL

-

-

-

Dissolving the Compound:

-

Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, light yellow solution should be observed.

-

If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.

-

-

Storage:

-

To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

-

Final Working Solutions

When preparing final working solutions for cell-based assays, dilute the DMSO stock solution in the appropriate aqueous-based cell culture medium. It is important to note that this compound is sparingly soluble in aqueous buffers. Therefore, ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and compound precipitation.

References

Application Notes and Protocols for Establishing a Xenograft Model with INCB054329 Treatment

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing a xenograft model to evaluate the efficacy of INCB054329, a potent and selective inhibitor of the Bromodomain and Extraterminal (BET) family of proteins.

Introduction

INCB054329 is an orally bioavailable small molecule that targets the bromodomains of BET proteins, including BRD2, BRD3, BRD4, and BRDT.[1][2] By binding to the acetylated lysine recognition motifs on the bromodomains, INCB054329 prevents the interaction between BET proteins and acetylated histones, leading to a disruption in chromatin remodeling and gene expression.[2] This mechanism of action results in the downregulation of key oncogenes, such as c-MYC, and other genes involved in cell cycle progression and survival, thereby inhibiting tumor cell growth.[1][3] Preclinical studies have demonstrated the anti-tumor activity of INCB054329 in various hematologic malignancies and solid tumors, both as a monotherapy and in combination with other targeted agents.

This document outlines the protocols for establishing xenograft models using relevant cancer cell lines, treatment with INCB054329, and subsequent analysis of tumor response.

Mechanism of Action and Signaling Pathways

INCB054329 primarily exerts its anti-cancer effects by inhibiting BET proteins, which act as epigenetic readers. This inhibition leads to the suppression of transcriptional programs critical for tumor cell proliferation and survival.

Caption: Mechanism of action of INCB054329 as a BET inhibitor.

In multiple myeloma, INCB054329 has been shown to suppress the Interleukin-6 (IL-6) Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling pathway by reducing the expression of the IL-6 receptor.

Caption: Inhibition of the IL-6/JAK/STAT pathway by INCB054329.

In ovarian cancer, INCB054329 has been demonstrated to reduce the efficiency of homologous recombination (HR) DNA repair, thereby sensitizing cancer cells to PARP inhibitors.

Quantitative Data

In Vitro Activity of INCB054329

| Parameter | Value | Cell Lines/Target | Reference |

| IC50 | |||

| BRD2-BD1 | 44 nM | Bromodomain | |

| BRD2-BD2 | 5 nM | Bromodomain | |

| BRD3-BD1 | 9 nM | Bromodomain | |

| BRD3-BD2 | 1 nM | Bromodomain | |

| BRD4-BD1 | 28 nM | Bromodomain | |

| BRD4-BD2 | 3 nM | Bromodomain | |

| BRDT-BD1 | 119 nM | Bromodomain | |

| BRDT-BD2 | 63 nM | Bromodomain | |

| GI50 (Median) | 152 nM (range, 26-5000 nM) | Panel of 32 hematologic cancer cell lines | |

| GI50 | 2.435 µM | T cells from non-diseased donors |

In Vivo Xenograft Studies with INCB054329

| Cancer Type | Cell Line | Animal Model | Treatment | Outcome | Reference |

| Multiple Myeloma | KMS-12-BM | Xenograft | INCB054329 (oral) | Efficacious and well-tolerated | |

| Multiple Myeloma | MM1.S | Xenograft | INCB054329 (oral) | Efficacious and well-tolerated | |

| Multiple Myeloma | OPM-2 | Subcutaneous Xenograft | INCB054329 (oral) | Dose-dependent suppression of tumor growth | |

| Ovarian Cancer | SKOV-3 | Subcutaneous Xenograft | INCB054329 and Olaparib | Co-operative inhibition of tumor growth | |

| Ovarian Cancer | Patient-Derived Xenograft (PDX) | PDX Model | INCB054329 and Olaparib | Co-operative inhibition of tumor growth |

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using a suitable cancer cell line.

1. Cell Culture and Preparation:

-

Culture the selected cancer cell line (e.g., OPM-2 for multiple myeloma, SKOV-3 for ovarian cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during the logarithmic growth phase using trypsinization.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.

-

Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^6 cells per 100 µL). Keep the cell suspension on ice.

2. Animal Handling and Implantation:

-

Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.

-

Allow mice to acclimatize for at least one week before the experiment.

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.

-

Monitor the animals regularly for tumor growth and overall health.

Caption: Workflow for establishing a subcutaneous xenograft model.

Protocol 2: INCB054329 Treatment of Xenograft Models

This protocol outlines the procedure for treating established xenograft tumors with INCB054329.

1. Tumor Growth Monitoring and Group Allocation:

-

Measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

2. INCB054329 Formulation and Administration:

-

Prepare the INCB054329 formulation for oral administration. A common vehicle is 0.5% (w/v) hydroxypropylmethylcellulose (HPMC) and 0.2% (v/v) Tween 80 in water.

-

Administer INCB054329 orally (e.g., by gavage) at the desired dose and schedule. Due to its short half-life in mice, twice-daily (b.i.d.) dosing may be necessary for sustained target engagement.

-

The control group should receive the vehicle only.

3. Efficacy Assessment:

-

Continue to monitor tumor volume and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

-

Analyze the data to determine the effect of INCB054329 on tumor growth inhibition.

4. Pharmacodynamic Analysis (Optional):

-

To assess target engagement, tumors can be harvested at specific time points after the final dose of INCB054329.

-

Analyze the expression of downstream target genes, such as c-MYC, using methods like ELISA or Western blotting to confirm the biological activity of the compound in vivo.

Conclusion

The protocols and information provided in these application notes offer a solid foundation for establishing xenograft models to study the in vivo efficacy of INCB054329. Adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to the preclinical evaluation of this promising anti-cancer agent. It is recommended to perform a small pilot study to determine the tumor take rate and optimize experimental conditions before initiating a large-scale efficacy study.

References

Application Notes and Protocols: Detecting INCB054329 Target Engagement with Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating the transcription of crucial oncogenes.[1][2][3] This document provides a detailed protocol for a Western blot-based assay to monitor the target engagement of INCB054329 in a cellular context. The primary method to assess target engagement is by quantifying the downstream effects of BET inhibition, specifically the reduction in the expression of the proto-oncogene c-Myc.[1][2] In specific genetic contexts, such as t(4;14)-rearranged multiple myeloma, a secondary readout can be the downregulation of Fibroblast Growth Factor Receptor 3 (FGFR3).

Introduction

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. BET proteins are key regulators of several oncogenes, including c-Myc, making them attractive therapeutic targets in various cancers.

INCB054329 is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pockets of BET bromodomains, disrupting their interaction with chromatin and leading to the suppression of target gene transcription. Verifying the engagement of INCB054329 with its target in a cellular setting is a critical step in preclinical and clinical development. Western blotting is a widely used and robust technique to measure changes in protein expression levels, making it an ideal method to assess the downstream pharmacological effects of INCB054329.

Signaling Pathway and Mechanism of Action

BET proteins, particularly BRD4, play a pivotal role in the transcriptional activation of key oncogenes like c-MYC. BRD4 recruits the positive transcription elongation factor b (P-TEFb) to promoters and super-enhancers, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. By occupying the acetyl-lysine binding pockets of BET proteins, INCB054329 prevents this recruitment, leading to a significant downregulation of c-Myc protein expression.

Experimental Workflow

The general workflow for this protocol involves treating cultured cancer cells with INCB054329, followed by protein extraction and quantification. The levels of the target engagement biomarker, c-Myc, are then measured by Western blot analysis. A loading control, such as β-actin or GAPDH, is used to normalize the data.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Materials and Reagents

| Material/Reagent | Recommended Specifications |

| Cell Lines | Hematologic cancer cell lines (e.g., MM.1S, KMS-12-BM) or other lines sensitive to BET inhibitors. |

| INCB054329 | Purity >98% |

| Cell Culture Medium | As recommended for the specific cell line (e.g., RPMI-1640, DMEM) |

| Fetal Bovine Serum (FBS) | Heat-inactivated |

| Penicillin-Streptomycin | 100 U/mL penicillin, 100 µg/mL streptomycin |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |

| Lysis Buffer | RIPA buffer supplemented with protease and phosphatase inhibitors |

| BCA Protein Assay Kit | Commercially available kit |

| Laemmli Sample Buffer | 4x or 2x concentration |

| Precast Polyacrylamide Gels | 4-12% Bis-Tris gels |

| PVDF or Nitrocellulose Membranes | 0.45 µm pore size |

| Transfer Buffer | Standard formulation (e.g., Towbin buffer) |

| Blocking Buffer | 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST |

| Tris-Buffered Saline with Tween 20 (TBST) | 0.1% Tween 20 in Tris-Buffered Saline |

| Primary Antibodies | Anti-c-Myc, Anti-FGFR3 (for specific cell lines), Anti-β-actin, Anti-GAPDH |

| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |

| Enhanced Chemiluminescence (ECL) Substrate | Commercially available kit |

2. Cell Culture and Treatment

-

Culture cells in the recommended medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed cells at a density that will allow them to reach 70-80% confluency at the time of harvest.

-

Treat cells with varying concentrations of INCB054329 (e.g., a dose-response curve from 10 nM to 5 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

3. Protein Extraction and Quantification

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each sample using a BCA protein assay.

4. SDS-PAGE and Western Blotting

-

Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.

-

Perform electrophoresis according to the gel manufacturer's instructions.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-c-Myc) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

5. Signal Detection and Data Analysis

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the c-Myc band to the intensity of the loading control band (e.g., β-actin) for each sample.

-

Plot the normalized c-Myc expression levels against the concentration of INCB054329 to determine the IC50 value for c-Myc downregulation.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison of results from different treatment conditions.

Table 1: Recommended Antibody Dilutions (To be optimized by the user)

| Antibody | Host Species | Supplier (Cat. No.) | Recommended Dilution |

| c-Myc | Rabbit | e.g., Cell Signaling Technology | 1:1000 |

| FGFR3 | Rabbit | e.g., Cell Signaling Technology | 1:1000 |

| β-actin | Mouse | e.g., Sigma-Aldrich | 1:5000 |

| GAPDH | Rabbit | e.g., Cell Signaling Technology | 1:2000 |

| Anti-rabbit IgG (HRP-linked) | Goat | e.g., Cell Signaling Technology | 1:2000 - 1:5000 |

| Anti-mouse IgG (HRP-linked) | Horse | e.g., Cell Signaling Technology | 1:2000 - 1:5000 |

Table 2: Example of Densitometry Data for c-Myc Downregulation

| INCB054329 (nM) | c-Myc Intensity (Arbitrary Units) | β-actin Intensity (Arbitrary Units) | Normalized c-Myc Expression (c-Myc/β-actin) | % Inhibition |

| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0 |

| 10 | 0.85 | 1.01 | 0.84 | 14.3 |

| 50 | 0.62 | 0.99 | 0.63 | 35.7 |

| 100 | 0.41 | 1.03 | 0.40 | 59.2 |

| 500 | 0.15 | 1.00 | 0.15 | 84.7 |

| 1000 | 0.08 | 1.01 | 0.08 | 91.8 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Signal | Inactive antibody | Use a new or validated antibody. |

| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |

| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |

| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |

| Antibody concentration too high | Optimize antibody dilutions. | |

| Insufficient washing | Increase the number and duration of washes. | |

| Non-specific Bands | Primary antibody is not specific | Use a more specific monoclonal antibody. |

| Protein degradation | Use fresh lysis buffer with protease inhibitors and keep samples on ice. |

Conclusion

This Western blot protocol provides a reliable method for assessing the target engagement of the BET inhibitor INCB054329 by measuring the downregulation of its key downstream target, c-Myc. This assay is essential for characterizing the pharmacological activity of INCB054329 in preclinical models and can be adapted for the analysis of clinical samples to confirm drug activity. Careful optimization of the protocol for specific experimental systems is recommended to ensure robust and reproducible results.

References

Application Notes and Protocols for Cell Viability Assay Using INCB054329 Racemate

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB054329 is a potent and structurally distinct inhibitor of the Bromodomain and Extraterminal (BET) family of proteins. These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes such as c-MYC.[1][2] By binding to the acetylated lysine residues on histone tails, BET proteins, particularly BRD4, regulate the expression of genes involved in cell cycle progression, apoptosis, and inflammation.[3] Inhibition of this interaction by INCB054329 leads to the downregulation of critical cancer-driving genes, making it a promising therapeutic agent in various hematologic malignancies and solid tumors.

These application notes provide a comprehensive overview and detailed protocols for assessing the effect of INCB054329 racemate on cell viability in cancer cell lines.

Mechanism of Action

INCB054329 competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and transcription factors. This disruption of transcriptional machinery leads to the suppression of target gene expression, including the proto-oncogene c-MYC. The downregulation of c-MYC and other oncogenes induces cell cycle arrest, primarily in the G1 phase, and promotes apoptosis in cancer cells. Furthermore, INCB054329 has been shown to modulate the IL-6/JAK/STAT signaling pathway by reducing the expression of the IL-6 receptor, thereby sensitizing myeloma cells to JAK inhibitors. In the context of ovarian cancer, INCB054329 has been demonstrated to reduce homologous recombination (HR) efficiency, enhancing the efficacy of PARP inhibitors.

Signaling Pathway of INCB054329 Action

Caption: Mechanism of INCB054329 action on c-MYC transcription.

Data Presentation

The following tables summarize the in vitro activity of INCB054329 across various parameters.

Table 1: IC50 Values of INCB054329 for BET Bromodomains

| Bromodomain | IC50 (nM) |

| BRD2-BD1 | 44 |

| BRD2-BD2 | 5 |

| BRD3-BD1 | 9 |

| BRD3-BD2 | 1 |

| BRD4-BD1 | 28 |

| BRD4-BD2 | 3 |

| BRDT-BD1 | 119 |

| BRDT-BD2 | 63 |

Table 2: Growth Inhibition (GI50) of INCB054329 in Hematologic Cancer Cell Lines

| Cell Line Type | Median GI50 (nM) | GI50 Range (nM) |

| Acute Myeloid Leukemia | 152 | 26 - 5000 |

| Non-Hodgkin Lymphoma | 152 | 26 - 5000 |

| Multiple Myeloma | 152 | 26 - 5000 |

Table 3: Effect of INCB054329 on Cell Viability in Ovarian Cancer Cell Lines (in combination with Olaparib)

| Cell Line | Treatment | Effect |

| SKOV-3 | INCB054329 (1μM) + Olaparib (10μM) | Synergistic reduction in cell viability |

| OVCAR-3 | INCB054329 + Olaparib | Synergistic enhancement of effects |

| OVCAR-4 | INCB054329 + Olaparib | Synergistic enhancement of effects |

Experimental Protocols

A detailed protocol for determining cell viability using the Sulforhodamine B (SRB) assay is provided below. This is a colorimetric assay based on the measurement of cellular protein content and is a suitable method for assessing growth inhibition by compounds like INCB054329.

Experimental Workflow: Cell Viability SRB Assay

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Protocol: Sulforhodamine B (SRB) Assay

Materials:

-